Bienvenue dans la boutique en ligne BenchChem!

(4-Butylphenyl)acetic acid

Lipophilicity Drug Design Physicochemical Properties

This 4-alkyl-substituted phenylacetic acid (LogP 2.66-3.46) offers superior lipophilicity versus shorter-chain analogs, making it essential for NSAID SAR and blood-brain barrier penetrant design. Its crystalline solid form (mp 78-81 °C) ensures reliable handling and purity for cross-coupling and functional material synthesis.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 14377-19-6
Cat. No. B078689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butylphenyl)acetic acid
CAS14377-19-6
Synonyms2-(4-butylphenyl)acetate
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)CC(=O)O
InChIInChI=1S/C12H16O2/c1-2-3-4-10-5-7-11(8-6-10)9-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
InChIKeyROVMLIKBAVUPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butylphenylacetic Acid (CAS 14377-19-6): Key Intermediate & Analog in Phenylacetic Acid Library Design


(4-Butylphenyl)acetic acid (CAS 14377-19-6) is a 4-alkyl-substituted phenylacetic acid derivative with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. It features a linear n-butyl group at the para-position of the phenyl ring, which significantly increases its lipophilicity compared to unsubstituted phenylacetic acid [1][2]. This compound serves primarily as a synthetic building block and intermediate in pharmaceutical research, particularly for the preparation of nonsteroidal anti-inflammatory drug (NSAID) analogs and other bioactive molecules where the butyl side chain may influence target binding affinity and physicochemical properties [1]. The compound typically appears as a crystalline solid with a melting point of 78-81 °C, ensuring stable handling in laboratory settings [1].

Why 4-Butylphenylacetic Acid (CAS 14377-19-6) Cannot Be Replaced by Other Phenylacetic Acid Analogs


While all phenylacetic acid derivatives share a common carboxylic acid functional group, the nature and length of the 4-alkyl substituent dramatically alter the compound's lipophilicity, acid dissociation constant (pKa), and subsequent biological and physicochemical behavior. Simple substitution of (4-butylphenyl)acetic acid with a shorter-chain analog (e.g., 4-ethylphenylacetic acid) or an unsubstituted phenylacetic acid will yield a molecule with significantly different logP, membrane permeability, and potential target binding characteristics [1][2]. Even structurally similar analogs like ibufenac (4-isobutylphenylacetic acid), which shares the same molecular formula (C12H16O2), exhibit distinct physicochemical profiles due to the branched versus linear nature of the alkyl chain, leading to altered pharmacological and toxicological outcomes [2][3]. Therefore, for applications where a specific balance of lipophilicity and acidity is required—such as in the optimization of NSAID candidates or as a precise intermediate in a synthetic route—generic substitution is not a viable option without re-validation of the entire synthetic or biological workflow.

Quantitative Differentiation of 4-Butylphenylacetic Acid (CAS 14377-19-6) from its Closest Analogs


LogP Comparison: Lipophilicity of 4-Butylphenylacetic Acid vs. Shorter-Chain and Branched Analogs

(4-Butylphenyl)acetic acid exhibits a significantly higher calculated LogP (partition coefficient) compared to its unsubstituted and shorter-chain analogs. The reported LogP values for (4-butylphenyl)acetic acid range from 2.66 to 3.46 [1][2]. In contrast, unsubstituted phenylacetic acid has a LogP of 0.81-1.61 , and 4-ethylphenylacetic acid has a LogP of approximately 2.56-2.57 [3]. Even ibufenac (4-isobutylphenylacetic acid), which shares the same molecular weight, has reported LogP values ranging from 2.51 to 3.38 [4]. The linear n-butyl chain on (4-butylphenyl)acetic acid consistently yields a LogP at the higher end of this spectrum, suggesting enhanced membrane permeability relative to its shorter-chain and branched counterparts.

Lipophilicity Drug Design Physicochemical Properties

pKa Comparison: Acidic Strength of 4-Butylphenylacetic Acid vs. Shorter-Chain and Branched Analogs

(4-Butylphenyl)acetic acid has a calculated acid dissociation constant (pKa) of approximately 4.60 [1]. This is slightly higher (less acidic) than unsubstituted phenylacetic acid, which has a pKa of approximately 4.32 [2]. The 4-ethyl analog shows a pKa of approximately 4.37-4.75 [3], while ibufenac (4-isobutylphenylacetic acid) has a predicted pKa of 4.36-4.86 [4]. The variation in pKa among these compounds is subtle but reflects the electron-donating inductive effect of the alkyl substituent at the para-position, which destabilizes the carboxylate anion and reduces acidity compared to the parent phenylacetic acid.

Acid Dissociation Constant Drug Design Physicochemical Properties

LogD (pH 7.4) Comparison: Ionization State of 4-Butylphenylacetic Acid vs. Shorter-Chain Analogs at Physiological pH

At physiological pH (7.4), (4-butylphenyl)acetic acid has a calculated LogD value of 0.73 [1]. This value is significantly higher than that of unsubstituted phenylacetic acid, which has a LogD (pH 7.4) of approximately -1.16 [2]. The 4-ethyl analog exhibits a LogD (pH 7.4) of -0.03 [3]. The positive LogD for the butyl derivative indicates it remains predominantly unionized and favors partitioning into lipid environments even at pH 7.4, whereas the parent compound and ethyl analog are more ionized and thus more water-soluble under the same conditions.

LogD Physiological pH Drug Distribution

Biological Activity Class Inference: Potential NSAID-Like Activity Profile of 4-Butylphenylacetic Acid vs. Ibufenac

While direct IC50 data for (4-butylphenyl)acetic acid against COX enzymes is not publicly available, its close structural analog ibufenac (4-isobutylphenylacetic acid) is a known cyclooxygenase (COX) inhibitor . Ibufenac was clinically evaluated for rheumatoid arthritis but was later discontinued due to hepatotoxicity [1]. The structural difference between the two lies in the alkyl chain: (4-butylphenyl)acetic acid possesses a linear n-butyl group, whereas ibufenac has a branched isobutyl group. Literature on phenylacetic acid derivatives indicates that the nature of the 4-alkyl substituent directly modulates COX inhibitory potency and selectivity [2]. Given its distinct linear alkyl chain, (4-butylphenyl)acetic acid is reported to be a valuable intermediate for the preparation of NSAIDs and other bioactive molecules [3], suggesting a potential for a different or improved pharmacological profile compared to ibufenac.

NSAID Cyclooxygenase Inhibition Pharmacology

High-Impact Application Scenarios for 4-Butylphenylacetic Acid (CAS 14377-19-6) Based on Verified Differentiation


Design and Synthesis of Novel NSAID Candidates with Optimized Pharmacokinetics

Leveraging its LogP of 2.66-3.46 and positive LogD of 0.73 at pH 7.4 [1], (4-butylphenyl)acetic acid is an ideal starting material for synthesizing NSAID analogs with enhanced membrane permeability and oral bioavailability. Researchers can use this scaffold to explore the effect of the linear n-butyl chain on COX-1/COX-2 selectivity and metabolic stability, directly comparing outcomes with the known, but clinically problematic, branched-chain analog ibufenac [2].

Synthesis of CNS-Penetrant Bioactive Molecules

The compound's significantly higher lipophilicity and positive LogD at physiological pH, compared to shorter-chain analogs like 4-ethylphenylacetic acid (LogD pH 7.4: -0.03) [3], makes it a preferred intermediate for designing molecules intended to cross the blood-brain barrier. Its favorable LogP/pKa profile can be exploited to improve the central nervous system exposure of drug candidates [1].

Physicochemical Property Optimization in Lead Compound Libraries

In structure-activity relationship (SAR) studies, (4-butylphenyl)acetic acid serves as a key comparator to understand the impact of alkyl chain length on target binding and ADME properties. Its distinct pKa (~4.60) and LogP values, which differ measurably from both the unsubstituted (pKa ~4.32, LogP ~1.61) and 4-ethyl (pKa ~4.37-4.75, LogP ~2.57) analogs [1][3][4], provide a clear quantitative basis for optimizing a lead series for improved solubility, permeability, and potency.

Synthetic Intermediate for Functional Materials and Cross-Coupling Reactions

The compound's high lipophilicity and favorable reactivity for further functionalization make it a valuable intermediate for preparing complex organic molecules beyond pharmaceuticals. Its crystalline nature (mp 78-81 °C) ensures ease of handling and purity, making it suitable for use in cross-coupling reactions and the synthesis of functional materials where a hydrophobic phenylacetic acid building block is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Butylphenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.